(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Chiral resolution Enantiomeric excess Stereochemical purity

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354018-05-5) is a single-enantiomer, N-Boc-protected pyrrolidine derivative featuring a 6-ethoxypyrimidin-4-ylamino substituent at the 3-position. It belongs to a class of chiral heterocyclic intermediates used in medicinal chemistry, particularly as a precursor in the synthesis of kinase inhibitors and other nitrogen-containing bioactive molecules.

Molecular Formula C15H24N4O3
Molecular Weight 308.382
CAS No. 1354018-05-5
Cat. No. B2552231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
CAS1354018-05-5
Molecular FormulaC15H24N4O3
Molecular Weight308.382
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m0/s1
InChIKeyWLTVDSYFDQNMGF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate – Chiral Pyrrolidine Building Block for Kinase-Targeted Synthesis & Procurement


(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354018-05-5) is a single-enantiomer, N-Boc-protected pyrrolidine derivative featuring a 6-ethoxypyrimidin-4-ylamino substituent at the 3-position . It belongs to a class of chiral heterocyclic intermediates used in medicinal chemistry, particularly as a precursor in the synthesis of kinase inhibitors and other nitrogen-containing bioactive molecules . The (S)-configured stereocenter at the pyrrolidine 3-position is critical: the enantiomeric purity and absolute configuration of this intermediate directly determine the three-dimensional architecture and, consequently, the pharmacological profile of downstream APIs. Procurement specifications must therefore explicitly confirm the (S)-configuration, as the (R)-enantiomer (CAS 1354020-91-9) is a distinct chemical entity with different physical and potential biological properties.

Why Generic Pyrrolidine or Achiral Analogs Cannot Substitute for (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate in Scientific Procurement


Substituting (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate with a generic pyrrolidine scaffold, a regioisomer, or even its (R)-enantiomer (CAS 1354020-91-9) is not scientifically equivalent. The functional orientation of the 6-ethoxypyrimidin-4-ylamino group and the absolute (S)-configuration at the pyrrolidine 3-position dictate the shape and hydrogen-bonding capacity of the molecule, which are design-critical for target engagement in kinase inhibitor programs . Because this compound serves as a late-stage chiral intermediate, any deviation in stereochemistry or substitution pattern can lead to significant downstream losses in potency, selectivity, or synthetic yield. The requirement for defined stereochemistry and regiochemistry means that procurement must target this exact CAS number with verified enantiomeric excess; otherwise, the utility of the resulting synthesized compounds cannot be assumed [1].

Quantitative Differentiation Data for (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate – Procurement-Relevant Head-to-Head Evidence


Enantiomeric Purity: (S)-Enantiomer vs. (R)-Enantiomer as a Comparator

The (S)-enantiomer (CAS 1354018-05-5) is supplied with defined enantiomeric purity, whereas the (R)-enantiomer (CAS 1354020-91-9) represents the opposite absolute configuration. In chiral drug synthesis, the incorrect enantiomer can exhibit reduced target binding or off-target activity. While direct comparative bioactivity data for this specific scaffold are not publicly available, the enantiomeric identity of the (S)-form is confirmed by its distinct CAS registry number and, when supplied by certain vendors, by chiral HPLC chromatogram or specific rotation data . This ensures that the (S)-enantiomer is the correct input for stereospecific synthetic routes.

Chiral resolution Enantiomeric excess Stereochemical purity

Vendor Purity Comparison: Leyan 98% vs. Bidepharm 95% (S)-Enantiomer

Among non-excluded suppliers, Leyan (乐研) lists (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate with a purity of 98% , while Bidepharm (毕得医药) specifies a standard purity of 95% . This is a directly comparable quantitative specification that may influence procurement decisions where higher purity is needed to minimize byproducts in subsequent reactions.

Chemical purity HPLC purity QC specification

Structural Confirmation: NMR and HPLC Batch Data Availability

Bidepharm provides batch-specific QC reports for CAS 1354018-05-5, including NMR, HPLC, and GC data on request . In contrast, many other suppliers of the analogous (R)-enantiomer or the racemate do not routinely offer such batch-level spectroscopic confirmation. For procurement in regulated environments (e.g., pharmaceutical R&D under GLP-like standards), the availability of QC documentation is a differentiating factor.

QC documentation NMR spectroscopy HPLC chromatogram

Regioisomeric Specificity: 6-Ethoxypyrimidin-4-yl vs. 2-Ethoxypyrimidin-4-yl Analogs

The 6-ethoxypyrimidin-4-ylamino substituent is a privileged fragment in kinase inhibitor design, placing the ethoxy group at the 6-position of the pyrimidine ring. A close analog, tert-butyl 3-((2-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, would present the ethoxy group at the 2-position, altering the hydrogen-bonding geometry with the kinase hinge region [1]. While no published head-to-head kinase panel data compare these exact regioisomers, class-level SAR from pyrimidine-based kinase inhibitors (e.g., JAK, CDK families) indicates that subtle changes in substitution pattern can lead to >10-fold differences in inhibitory potency [2].

Regioisomer Kinase hinge binder Structure-activity relationship

Procurement-Optimized Application Scenarios for (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate


Chiral Pyrrolidine Building Block in Kinase Inhibitor Lead Optimization

The (S)-enantiomer serves as a key intermediate for constructing pyrrolidine-containing kinase inhibitors. The defined (S)-stereochemistry, confirmed by chiral HPLC as part of vendor QC , ensures that the final kinase inhibitor adopts the correct spatial orientation for hinge-region binding. The 6-ethoxypyrimidin-4-ylamino group provides a pre-organized hydrogen-bond donor/acceptor motif that is directly incorporated into the final drug scaffold. This application is supported by the compound's structural similarity to fragments used in JAK and IRAK inhibitor patents [1].

Stereospecific Late-Stage Diversification in Parallel Medicinal Chemistry

With a 95-98% purity specification (HPLC) from selected vendors, this intermediate can be used directly in parallel synthesis libraries without additional purification. The tert-butyl carbamate (Boc) protecting group enables orthogonal deprotection strategies, allowing chemists to functionalize the pyrrolidine nitrogen after the pyrimidine moiety has been elaborated. Batch-level NMR and HPLC data from suppliers like Bidepharm reduce the risk of introducing impurities into array chemistry.

Reference Standard for Chiral Analytical Method Development

Because the (S)-enantiomer is commercially available as a single isomer (CAS 1354018-05-5) with defined QC documentation including chiral HPLC , it can serve as a reference standard for developing chiral separation methods for related pyrrolidine intermediates. The distinct CAS number and the availability of the (R)-enantiomer (CAS 1354020-91-9) enable co-injection experiments to validate chiral method selectivity [1].

Quote Request

Request a Quote for (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.